2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms. This specific compound features a 4-chlorophenyl group attached to a 1,2,4-oxadiazole ring, along with an acetic acid moiety. Oxadiazoles are known for their diverse biological activities and potential applications in medicinal chemistry.
The compound is classified under the broader category of 1,2,4-oxadiazoles, which are known for their utility in pharmaceuticals due to their antibacterial, antifungal, and anticancer properties. The presence of the chlorophenyl substituent enhances its biological activity and solubility characteristics. This compound can be synthesized through various methods involving the reaction of hydrazones with carbonyl compounds or through cyclization reactions involving carboxylic acids and hydrazides.
The synthesis of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid typically involves several key steps:
The reaction conditions often include refluxing in organic solvents such as ethanol or dioxane under inert atmospheres like nitrogen to prevent oxidation. Thin-layer chromatography (TLC) is commonly employed for monitoring the progress of reactions, while purification is achieved through recrystallization techniques.
Key structural data include:
The compound can participate in various chemical reactions typical for oxadiazoles:
Reactions can be monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm product formation and purity.
The mechanism of action for compounds like 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid typically involves interaction with biological targets such as enzymes or receptors:
In vitro studies often evaluate its effectiveness against various strains of bacteria or cancer cell lines, providing insights into its pharmacological profile.
The primary applications of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid include:
This compound exemplifies the potential of oxadiazole derivatives in drug discovery and development, highlighting their versatility and importance in addressing various health challenges.
The construction of the 1,2,4-oxadiazole core in 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid primarily relies on cyclocondensation between amidoximes and carboxylic acid derivatives. The most efficient route involves reacting 4-chlorobenzamidoxime with activated acetic acid precursors. Conventional thermal approaches employ ethyl chloroformate-activated intermediates, where 4-chlorobenzamidoxime first reacts with ethyl chloroformate to form an O-carbethoxyamidoxime intermediate, which subsequently undergoes cyclization with ethyl acetamidoacetate under reflux conditions in anhydrous tetrahydrofuran (72-78°C, 8-12 hours) to yield ethyl 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate. Acidic or alkaline hydrolysis then furnishes the target acetic acid derivative [4].
Significant advancements in room-temperature cyclocondensation have been achieved using tetrabutylammonium fluoride (TBAF) catalysis. This method facilitates the conversion of O-acylamidoxime intermediates into 1,2,4-oxadiazoles at ambient temperature (25°C) within 1-12 hours in tetrahydrofuran solvent. The catalytic cycle involves fluoride-induced deprotonation, forming a highly reactive vinyl nitrene intermediate that undergoes rapid electrocyclization. This approach is particularly advantageous for thermally sensitive substrates, providing yields comparable to traditional thermal methods (typically 75-85%) while minimizing decomposition byproducts [2].
One-pot sequential protocols have also been developed to streamline synthesis. A notable method involves in situ generation of amidoxime followed by immediate reaction with ethyl bromoacetate in the presence of cerium ammonium nitrate (CAN) as an oxidative cyclization catalyst. This cascade process operates in dimethyl sulfoxide at 80°C for 6 hours, achieving 70% yield while eliminating intermediate isolation steps. The CAN catalyst facilitates both the oxidation step necessary for cyclization and the activation of the carbonyl component [7].
Table 1: Comparative Analysis of Cyclocondensation Methods for 1,2,4-Oxadiazole Core Synthesis
Methodology | Reaction Conditions | Time (h) | Yield Range (%) | Key Advantages |
---|---|---|---|---|
Thermal Activation | THF, reflux (72-78°C) | 8-12 | 65-75% | Simple reagent requirements |
TBAF Catalysis | THF, room temperature (25°C) | 1-12 | 75-85% | Ambient conditions, thermal sensitivity |
One-pot CAN Catalysis | Dimethyl sulfoxide, 80°C | 6 | ~70% | No intermediate isolation |
The introduction and modification of the acetic acid moiety in 1,2,4-oxadiazole systems employs strategic carbonyl activations and nucleophilic displacements. A predominant method involves nucleophilic displacement reactions on α-halo ketone precursors. For 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid, the most efficient pathway utilizes Knoevenagel condensation between 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-carbaldehyde and malonic acid derivatives. This reaction, catalyzed by piperidine in pyridine solvent (90°C, 4 hours), provides α,β-unsaturated intermediates that undergo selective hydrogenation using palladium on carbon catalyst (5% loading) under atmospheric hydrogen pressure to afford the saturated acetic acid derivative in 82% yield over two steps [4].
Direct alkylation of preformed 1,2,4-oxadiazoles presents significant regioselectivity challenges due to competing N- and O-alkylation. These issues are mitigated through the temporary protection of ring nitrogen atoms. The N1-position of 3-(4-chlorophenyl)-1,2,4-oxadiazole can be protected as a trimethylsilyl derivative using hexamethyldisilazane, enabling selective C5-alkylation with methyl bromoacetate in dimethylformamide at 0°C. Subsequent deprotection with aqueous methanol and ester hydrolysis yields the target compound with >90% regiochemical purity. This protection-deprotection sequence effectively suppresses the formation of quaternary ammonium byproducts that typically plague direct alkylation approaches [9].
Carboxyl group interconversion is crucial for generating pharmaceutically relevant derivatives. The carboxylic acid functionality readily undergoes activation with carbodiimides (e.g., dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane at 0°C, forming reactive O-acylisourea intermediates that can be trapped with nucleophiles to produce amides or esters. Notably, amidation with 3,4,5-trimethoxybenzylamine produces N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3,4,5-trimethoxybenzamide – a derivative with demonstrated anticancer activity. This coupling proceeds efficiently (82% yield) when using hydroxybenzotriazole as an additive to suppress racemization and N-acylurea formation [4].
Table 2: Functionalization Strategies for Acetic Acid Derivatives in 1,2,4-Oxadiazoles
Functionalization Strategy | Reagents/Conditions | Product Class | Yield (%) |
---|---|---|---|
Knoevenagel Condensation | Malonic acid, piperidine, pyridine, 90°C | α,β-Unsaturated acids | 75-82% |
Regioselective Alkylation | 1. HMDS; 2. Methyl bromoacetate; 3. Deprotection | Ester precursors | 85-90% |
Amide Coupling | EDC·HCl, HOBt, DIPEA, dichloromethane, 0°C to RT | Bioactive amide derivatives | 78-82% |
Ester Hydrolysis | NaOH, ethanol-water (3:1), 60°C | Free carboxylic acids | 95% |
Advanced catalytic systems have revolutionized the regioselective synthesis of 1,2,4-oxadiazoles, minimizing side reactions and enhancing efficiency. Zinc-promoted copper/ceria (Zn-Cu/CeO₂) catalysts exhibit exceptional performance in the one-pot assembly of 1,2,4-oxadiazoles from amidoximes and carbonyl compounds. Characterization of these nanostructured catalysts (5-10 nm crystallite size by X-ray diffraction) reveals synergistic interactions between Cu⁺-O-Zn sites that facilitate both O-acylation and cyclodehydration steps. The catalyst (5 mol% loading) promotes cyclocondensation between 4-chlorobenzamidoxime and ethyl glyoxylate in aqueous ethanol at 70°C, achieving 88% yield of the corresponding 5-substituted oxadiazole with complete regiocontrol. The catalyst maintains 92% activity after five cycles due to the stabilization of active copper species within the ceria matrix [8].
Organoselenium-dimethylaminopyridine cooperative catalysis enables regioselective halo-functionalization during oxadiazole synthesis. The system utilizes bis(4-methoxyphenyl)selenide (10 mol%) and 4-dimethylaminopyridine (20 mol%) to activate alkyl halide precursors, facilitating nucleophilic attack by the amidoxime oxygen. ⁷⁷Selenium nuclear magnetic resonance studies confirm the formation of a hypervalent selenium intermediate (chemical shift δ 850-900 ppm) that activates the carbon-halogen bond for selective O-alkylation. This method achieves 78% yield for ethyl 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate when reacting 4-chlorobenzamidoxime with ethyl bromoacetate in acetonitrile at 25°C within 4 hours. The catalytic cycle avoids the formation of regioisomeric N-alkylated byproducts commonly encountered with conventional bases [10].
Cerium-based catalysts exhibit unique advantages in aerobic oxidative cyclizations. Ceric ammonium nitrate (10 mol%) mediates the dehydrogenative coupling between amidoximes and β-keto esters under oxygen atmosphere (1 atm), directly yielding 5-acetic acid substituted oxadiazoles without requiring pre-activated carboxylic acid derivatives. This method proceeds via single-electron transfer oxidation of the amidoxime nitrogen, generating nitrile imine intermediates that undergo regioselective 1,3-dipolar cycloaddition with enol tautomers. The process demonstrates excellent functional group tolerance for the 4-chlorophenyl substituent, providing 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid precursors in 75% isolated yield after 8 hours at 80°C in ethanol solvent [7].
Sustainable synthetic methodologies have transformed oxadiazole chemistry, significantly reducing environmental impact while enhancing efficiency. Microwave-assisted cyclocondensation dramatically accelerates 1,2,4-oxadiazole formation while improving atom economy. The reaction between 4-chlorobenzamidoxime and ethyl bromoacetate, conducted in dimethylformamide with potassium carbonate base under microwave irradiation (300 W, 120°C), achieves 85% conversion within 10 minutes compared to 12 hours under conventional heating. The rapid, selective dielectric heating activates polar intermediates while suppressing thermal decomposition pathways. This approach reduces energy consumption by 35-fold and decreases the E-factor (environmental factor) from 18.7 to 4.3, primarily by minimizing solvent usage and eliminating aqueous workup requirements for byproduct removal [3].
Solvent-free mechanochemical methods provide exceptional atom efficiency for oxadiazole synthesis. High-speed ball milling (30 Hz, stainless steel vessel) of 4-chlorobenzamidoxime with ethyl bromoacetate in the presence of potassium carbonate (1.2 equivalents) for 20 minutes affords 92% yield of ethyl 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate. The absence of solvent eliminates volatile organic compound emissions while the exothermic reaction conditions enhance conversion. This approach exemplifies the "atom economy" principle of green chemistry, with 95% atom utilization calculated from stoichiometric considerations. The minimal waste stream (only requiring water washing to remove inorganic salts) represents a substantial improvement over solution-phase methods that generate contaminated aqueous layers requiring specialized treatment [7].
Continuous flow technology enables efficient multistep synthesis integrating cyclocondensation and functionalization. A representative system couples a high-temperature microreactor (140°C, residence time 5 minutes) for initial oxadiazole formation from 4-chlorobenzamidoxime and ethyl bromoacetate with a subsequent enzymatic hydrolysis module employing immobilized lipase from Candida antarctica (25°C, residence time 15 minutes). This integrated system produces 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid with 80% overall yield at a production rate of 2.8 g/hour, significantly reducing solvent consumption (45% reduction) and energy input (62% reduction) compared to batch processing. The flow approach provides precise control over reaction parameters, minimizing decomposition and enhancing reproducibility [3].
Table 3: Green Chemistry Metrics Comparison for Oxadiazole Synthesis
Green Methodology | Reaction Conditions | E-factor | Atom Economy (%) | Energy Reduction |
---|---|---|---|---|
Microwave Irradiation | 300W, 120°C, 10 min, dimethylformamide | 4.3 | 84% | 35-fold vs conventional |
Solvent-Free Ball Milling | 30Hz, 20 min, no solvent | 1.2 | 95% | 98% vs solution phase |
Continuous Flow System | Microreactor + enzymatic module | 3.8 | 89% | 62% vs batch process |
Conventional Solution Phase | Reflux, 12h, dimethylformamide | 18.7 | 82% | Baseline |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1